molecular formula C11H14O B13620917 1-(1-Phenylcyclopropyl)ethan-1-ol

1-(1-Phenylcyclopropyl)ethan-1-ol

Cat. No.: B13620917
M. Wt: 162.23 g/mol
InChI Key: SZAGNANIPCREKK-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)ethan-1-ol (CAS: 121887-37-4) is a cyclopropane-containing secondary alcohol characterized by a phenyl group attached to a cyclopropyl ring, which is further bonded to an ethanol moiety. This compound is of interest in organic synthesis due to its strained cyclopropane ring, which can impart unique reactivity and stability properties. Safety guidelines for handling emphasize avoiding heat, sparks, and ignition sources (P210) and ensuring proper labeling (P103) .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(1-phenylcyclopropyl)ethanol

InChI

InChI=1S/C11H14O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

SZAGNANIPCREKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Phenylcyclopropyl)ethan-1-ol can be achieved through various methods. One common synthetic route involves the reaction of cyclopropylbenzene with ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . Another method includes the reduction of 1-phenylcyclopropyl ketone using sodium borohydride or lithium aluminum hydride as reducing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Chemical Reactions Analysis

1-(1-Phenylcyclopropyl)ethan-1-ol undergoes several types of chemical reactions:

Major products formed from these reactions include 1-phenylcyclopropyl ketone and various substituted derivatives of the original alcohol.

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(1-Phenylcyclopropyl)ethan-1-ol with five structurally related compounds, highlighting key differences in substituents and molecular properties:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound C₁₁H₁₂O Phenyl, cyclopropane 160.22 Base compound; safety precautions noted
1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol C₁₃H₁₇NO 3-(Dimethylamino)phenyl, cyclopropane 205.30 Enhanced solubility due to amino group
2-(1-Methylcyclopropyl)ethan-1-ol C₆H₁₀O Methyl-substituted cyclopropane 98.14 Smaller size; potential volatility
2-(1-(Phenylethynyl)cyclopropyl)ethan-1-ol C₁₃H₁₂O Phenylethynyl group on cyclopropane 184.24 Increased hydrophobicity; conjugation potential
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol C₇H₉N₂O₂ Oxadiazole heterocycle fused with cyclopropane 169.16 Bioactive heterocycle; potential drug candidate

Key Observations

Substituent Effects on Reactivity and Solubility: The dimethylamino group in 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol (C₁₃H₁₇NO) likely enhances solubility in polar solvents compared to the parent compound .

Impact of Heterocycles: 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol incorporates a 1,2,4-oxadiazole ring, a heterocycle known for bioactivity (e.g., antimicrobial or antiviral properties), suggesting pharmaceutical applications .

Steric and Volatility Considerations :

  • 2-(1-Methylcyclopropyl)ethan-1-ol (C₆H₁₀O) has a lower molecular weight and methyl substituent, which may increase volatility and reduce steric hindrance in reactions compared to phenyl-substituted analogs .

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